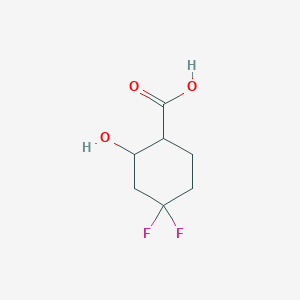
4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid is a di-substituted cyclohexane carboxylic acid. This compound is notable for its unique structure, which includes two fluorine atoms and a hydroxyl group attached to a cyclohexane ring. It is primarily used in the synthesis of macrolide antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid typically begins with ethyl 4,4-difluorocyclohexanecarboxylate. This ester undergoes hydrolysis to yield the desired acid. The reaction conditions often involve the use of strong acids or bases to facilitate the hydrolysis process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4,4-difluorocyclohexanone.
Reduction: Formation of 4,4-difluorocyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly macrolide antibiotics.
Biology: Studied for its potential effects on biological systems due to its unique chemical structure.
Industry: Utilized in the production of various chemical products and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluorine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
4,4-Difluorocyclohexanecarboxylic acid: Lacks the hydroxyl group present in 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid.
Cyclohexanecarboxylic acid: Does not contain fluorine atoms, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and a hydroxyl group.
Propiedades
Fórmula molecular |
C7H10F2O3 |
|---|---|
Peso molecular |
180.15 g/mol |
Nombre IUPAC |
4,4-difluoro-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c8-7(9)2-1-4(6(11)12)5(10)3-7/h4-5,10H,1-3H2,(H,11,12) |
Clave InChI |
YLVSZGFLRVWRNF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1C(=O)O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


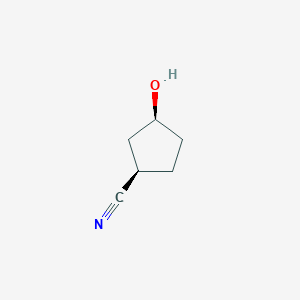
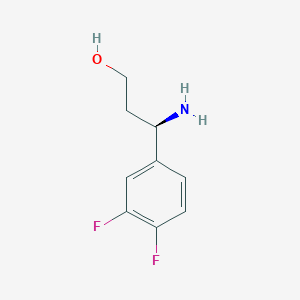
![pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
![Lithiumtetra([1,1'-biphenyl]-4-yl)borate](/img/structure/B13090204.png)
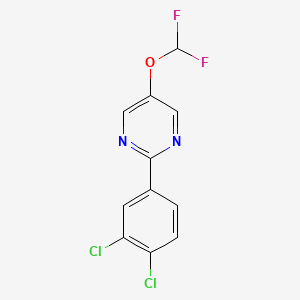
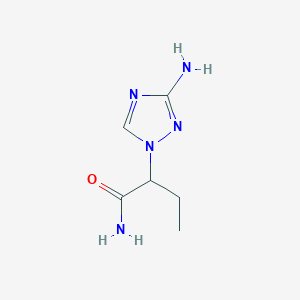




![2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090233.png)
![6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one](/img/structure/B13090241.png)
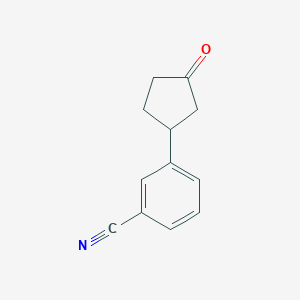
![N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide](/img/structure/B13090256.png)
